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molecular formula C9H13BrSi B096455 (3-Bromophenyl)trimethylsilane CAS No. 17878-47-6

(3-Bromophenyl)trimethylsilane

Cat. No. B096455
M. Wt: 229.19 g/mol
InChI Key: JXQZFRPARQBDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05693668

Procedure details

A mixture of 1,3-dibromobenzene (25.0 g, 106.4 mmol) and trimethylsilylchloride (11.6 g, 106.4 mmol) in diethyl ether (50 ml) was added dropwise in 11/2 hours on magnesium (2.59 g, 106.4 mmol) in diethyl ether (25 ml). Then the mixture was refluxed for 18 hours, cooled to 0° C., treated with 4N HCl (75 ml). The organic layer was separated, washed with water, brine, dried over MgSO4 and concentrated. 3-Trimethylsilylbromobenzene was obtained by fractional distillation as a colorless oil (13.4 g, 55% yield, b.p.: 55°-62° C. (0.8 mmHg).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Br)[CH:3]=1.[CH3:9][Si:10](Cl)([CH3:12])[CH3:11].Cl>C(OCC)C>[CH3:9][Si:10]([CH3:12])([CH3:11])[C:4]1[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)Br
Name
Quantity
11.6 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C[Si](C=1C=C(C=CC1)Br)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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